molecular formula C20H32 B1209458 Neoabietadiene CAS No. 57119-12-7

Neoabietadiene

Cat. No. B1209458
CAS RN: 57119-12-7
M. Wt: 272.5 g/mol
InChI Key: MRRHSEMHYVQUFK-CMKODMSKSA-N
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Description

Neoabietadiene is an abietadiene in which the two double bonds are located at the 8(14)- and 13(15)-positions.

Scientific Research Applications

Synthesis and Characterization

Neoabietadiene, a diterpene, has been synthesized and characterized in scientific studies. Research has focused on its preparation from corresponding resin acids through various chemical processes such as diazomethane esterifications, LiAlH4 reductions, tosylations, and Zn/NaI reductions. These studies provide valuable insights into the structural and chemical properties of neoabietadiene, contributing to our understanding of its potential applications in various fields (Lee, Ravn, & Coates, 2001).

Diterpene Synthase Products in Picea abies

Investigations into the diterpene synthase products of Picea abies (Norway spruce) have shown that neoabietadiene is one of the compounds produced. This research has implications for understanding the biosynthesis pathway of the abietane resin acids in conifer defense. Identifying such compounds enhances our knowledge of plant biochemistry and could lead to applications in agriculture and forestry (Keeling et al., 2011).

properties

CAS RN

57119-12-7

Product Name

Neoabietadiene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(4aS,4bS,10aS)-1,1,4a-trimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene

InChI

InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h13,17-18H,6-12H2,1-5H3/t17-,18-,20+/m0/s1

InChI Key

MRRHSEMHYVQUFK-CMKODMSKSA-N

Isomeric SMILES

CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C

SMILES

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C)C)C

Canonical SMILES

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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